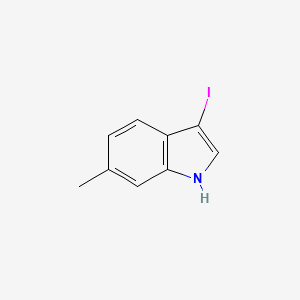

3-iodo-6-methyl-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8IN |

|---|---|

Molecular Weight |

257.07 g/mol |

IUPAC Name |

3-iodo-6-methyl-1H-indole |

InChI |

InChI=1S/C9H8IN/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-5,11H,1H3 |

InChI Key |

GQHISRJZSGVAEO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)C(=CN2)I |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Physicochemical Properties of 3-iodo-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the novel heterocyclic compound, 3-iodo-6-methyl-1H-indole. Due to the limited availability of direct experimental data for this specific molecule, this document leverages data from closely related analogs and computational predictions to offer a thorough profile. This guide is intended to serve as a foundational resource for researchers in medicinal chemistry, drug discovery, and materials science, providing essential data for further investigation and application of this compound.

Introduction

Indole and its derivatives are a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and biologically active compounds. The introduction of a halogen atom, such as iodine, at the C3-position of the indole scaffold can significantly modulate the molecule's electronic properties, lipophilicity, and metabolic stability, often leading to enhanced biological activity. The additional presence of a methyl group at the C6-position further influences its steric and electronic characteristics. This document focuses specifically on this compound, a compound of interest for its potential applications in the development of novel therapeutic agents.

Physicochemical Properties

| Property | This compound (Predicted) | 3-iodo-1H-indole (Computed)[1] | 6-methyl-1H-indole (Experimental/Computed)[2] |

| Molecular Formula | C₉H₈IN | C₈H₆IN | C₉H₉N |

| Molecular Weight | 257.07 g/mol | 243.04 g/mol | 131.17 g/mol |

| Melting Point | Data not available | Data not available | Data not available |

| Boiling Point | Data not available | Data not available | Data not available |

| pKa | Data not available | Data not available | Data not available |

| LogP (Octanol/Water) | Data not available | 2.9 | 3.3 |

| Topological Polar Surface Area | Data not available | 15.8 Ų | 15.8 Ų |

| Hydrogen Bond Donors | 1 | 1 | 1 |

| Hydrogen Bond Acceptors | 0 | 0 | 0 |

| Rotatable Bond Count | 0 | 0 | 0 |

Experimental Protocols

While a specific, validated protocol for the synthesis of this compound has not been published, a plausible synthetic route can be devised based on established methods for the iodination of indoles. The following represents a generalized experimental protocol.

Synthesis of this compound

A common and effective method for the C3-iodination of indoles involves the use of an electrophilic iodine source in a suitable solvent.

Materials:

-

6-methyl-1H-indole

-

N-Iodosuccinimide (NIS) or Iodine (I₂)

-

Acetonitrile (CH₃CN) or Dichloromethane (CH₂Cl₂)

-

Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 6-methyl-1H-indole (1.0 eq) in the chosen solvent (e.g., acetonitrile) under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Iodinating Agent: Add N-Iodosuccinimide (1.1 eq) portion-wise to the stirred solution at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion of the reaction (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining iodine.

-

Workup: Add a saturated aqueous solution of sodium bicarbonate and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Concentrate the organic phase under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Note: This is a generalized protocol and may require optimization of reaction conditions (e.g., temperature, reaction time, solvent) for optimal yield and purity.

Potential Biological Activity and Signaling Pathways

Specific biological activities or interactions with signaling pathways for this compound have not been reported. However, the indole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. Halogenation, particularly iodination, can enhance binding affinity and introduce new interaction points with protein targets.

Given the broad spectrum of activities of indole derivatives, this compound could potentially be investigated for its role as an inhibitor or modulator in various signaling pathways implicated in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions. For instance, many indole-based compounds are known to interact with kinases, G-protein coupled receptors (GPCRs), and nuclear receptors.

Visualizations

Synthetic Pathway

The following diagram illustrates a plausible synthetic route to this compound from 6-methyl-1H-indole.

Caption: Synthetic route for this compound.

General Experimental Workflow

The diagram below outlines a typical workflow for the synthesis and characterization of this compound.

Caption: General workflow for synthesis and analysis.

Hypothetical Signaling Pathway Interaction

This diagram illustrates a hypothetical interaction of a small molecule inhibitor, such as this compound, with a generic kinase signaling pathway.

Caption: Hypothetical inhibition of a kinase pathway.

Conclusion

This compound represents a promising, yet underexplored, chemical entity. This guide has consolidated the available predicted and comparative data on its physicochemical properties and outlined a viable synthetic approach. The provided visualizations offer a clear understanding of its synthesis and potential biological context. Further experimental validation of the data presented herein is crucial and will undoubtedly pave the way for novel applications of this compound in drug discovery and beyond. It is our hope that this technical guide will serve as a valuable starting point for researchers interested in the rich chemistry and potential bioactivity of halogenated indole derivatives.

References

A Technical Guide to the Spectroscopic Characterization of 3-iodo-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-iodo-6-methyl-1H-indole is a halogenated derivative of the indole scaffold, a core structure in numerous biologically active compounds. The introduction of an iodine atom at the 3-position and a methyl group at the 6-position significantly influences its electronic and steric properties, making it a valuable intermediate in medicinal chemistry and materials science. Accurate spectroscopic characterization is paramount for confirming the identity and purity of this molecule. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, supported by data from analogous structures.

Predicted Spectroscopic Data

The following tables summarize the predicted and observed spectroscopic data for this compound and its close analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the indole ring, the N-H proton, and the methyl protons. The chemical shifts will be influenced by the electron-withdrawing effect of the iodine atom and the electron-donating effect of the methyl group.

Table 1: Predicted ¹H NMR Data for this compound and Observed Data for Related Compounds

| Proton | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 6-methyl-1H-indole [1] | Observed Chemical Shift (δ, ppm) for 3-iodo-1H-indole |

| N-H | 8.0 - 8.2 | ~8.0 | ~8.2 |

| H-2 | 7.2 - 7.4 | ~7.2 | ~7.4 |

| H-4 | 7.5 - 7.7 | ~7.5 | ~7.7 |

| H-5 | 6.8 - 7.0 | ~6.9 | ~7.1 |

| H-7 | 7.1 - 7.3 | ~7.2 | ~7.6 |

| 6-CH₃ | 2.4 - 2.5 | ~2.4 | - |

Note: Predictions are based on additive rules and analysis of similar structures. Actual values may vary.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the iodine (C-3) is expected to show a significantly upfield chemical shift compared to the parent indole.

Table 2: Predicted ¹³C NMR Data for this compound and Observed Data for Related Compounds

| Carbon | Predicted Chemical Shift (δ, ppm) for this compound | Observed Chemical Shift (δ, ppm) for 6-methyl-1H-indole [1] | Observed Chemical Shift (δ, ppm) for 3-iodo-1H-indole [2] |

| C-2 | 125 - 127 | ~124 | ~126 |

| C-3 | 85 - 95 | ~102 | ~94 |

| C-3a | 128 - 130 | ~129 | ~130 |

| C-4 | 120 - 122 | ~121 | ~122 |

| C-5 | 120 - 122 | ~121 | ~122 |

| C-6 | 132 - 134 | ~132 | ~120 |

| C-7 | 110 - 112 | ~111 | ~112 |

| C-7a | 135 - 137 | ~136 | ~136 |

| 6-CH₃ | 21 - 22 | ~21.5 | - |

Note: Predictions are based on established substituent effects on the indole ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| N-H | 3400 - 3300 | Stretching |

| C-H (aromatic) | 3100 - 3000 | Stretching |

| C-H (methyl) | 2950 - 2850 | Stretching |

| C=C (aromatic) | 1600 - 1450 | Stretching |

| C-N | 1350 - 1250 | Stretching |

| C-I | 600 - 500 | Stretching |

Mass Spectrometry (MS)

Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description |

| [M]⁺ | 257.0 | Molecular Ion |

| [M-I]⁺ | 130.1 | Loss of Iodine |

| [M-CH₃]⁺ | 242.0 | Loss of Methyl Radical |

Experimental Protocols

The following are general experimental protocols for acquiring the spectroscopic data discussed above. These protocols are based on standard laboratory practices.[3]

NMR Spectroscopy

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is convenient. A small amount of the solid is pressed against the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a thin disk.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr should be recorded and subtracted from the sample spectrum.

Mass Spectrometry

-

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) is required.

-

Sample Preparation: For EI-MS, a dilute solution of the sample in a volatile solvent (e.g., methanol, dichloromethane) is introduced into the instrument. For ESI-MS, the sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile) and introduced via direct infusion or coupled with a liquid chromatograph.

-

Acquisition: The mass spectrum is recorded over a suitable m/z range to observe the molecular ion and key fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like this compound.

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

Conclusion

While direct experimental data for this compound is currently scarce in the literature, this guide provides a robust framework for its spectroscopic characterization based on the analysis of closely related compounds. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, will be a valuable resource for researchers working on the synthesis and application of this and similar indole derivatives. The successful synthesis and purification of this compound, followed by the acquisition and interpretation of its spectroscopic data, are crucial steps in advancing its potential applications in various scientific fields.

References

An In-depth Technical Guide to the Electrophilic Iodination of 6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Functionalization of the indole ring is a key strategy in the development of new therapeutic agents. Among various modifications, iodination introduces a versatile handle for further synthetic transformations, such as cross-coupling reactions, allowing for the construction of complex molecular architectures. This guide provides a comprehensive overview of the electrophilic iodination of 6-methyl-1H-indole, a common building block in drug discovery. We will delve into the core principles of regioselectivity, present detailed experimental protocols, and summarize quantitative data for different iodination strategies.

Regioselectivity in the Electrophilic Iodination of Indoles

The indole ring is an electron-rich aromatic system, highly susceptible to electrophilic attack. The position of substitution is governed by the electron density distribution within the bicyclic structure. The highest electron density is located at the C3 position of the pyrrole ring, making it the most nucleophilic and the primary site for electrophilic attack. The methyl group at the C6 position is an electron-donating group, which further activates the benzene ring towards electrophilic substitution, although to a lesser extent than the pyrrole nitrogen activates the C3 position.

Consequently, the electrophilic iodination of 6-methyl-1H-indole is generally expected to yield 3-iodo-6-methyl-1H-indole as the major product. However, under specific conditions and with certain reagents, iodination can be directed to other positions, such as the C5 position.

Methods for Electrophilic Iodination

A variety of reagents and conditions have been developed for the electrophilic iodination of indoles. The choice of method can influence the regioselectivity and yield of the reaction.

C3-Iodination: The Predominant Pathway

The iodination at the C3 position is the most common outcome for the electrophilic substitution of indoles. Several reagents can be employed to achieve this transformation.

Common Iodinating Reagents for C3-Iodination:

-

N-Iodosuccinimide (NIS): A mild and easy-to-handle iodinating agent.

-

Iodine monochloride (ICl): A more reactive and highly effective reagent.[1]

-

Molecular Iodine (I₂): Often used in combination with an oxidizing agent or a base.

The following table summarizes representative conditions for the C3-iodination of substituted indoles, which are applicable to 6-methyl-1H-indole.

| Reagent(s) | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |

| I₂ | CH₂Cl₂ | 25 | 0.5 h | Quantitative | [2] |

| I₂ / K₂CO₃ | DMF | 100 | 1 h | Good to High | [3] |

| NIS | Acetonitrile | Room Temp. | Varies | Good to Excellent | [4] |

C5-Iodination: A Regioselective Alternative

While C3 is the kinetically favored position for electrophilic attack, recent studies have demonstrated methods for the direct iodination at the C5 position of the indole ring. This regioselectivity can be achieved through the use of a Lewis acid catalyst in conjunction with an iodinating agent.[5]

A specific protocol for the C5-iodination of a 6-methyl-1H-indole derivative has been reported, highlighting the feasibility of this alternative substitution pattern.[5]

| Substrate | Reagent(s) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| Methyl 6-methyl-1H-indole-3-carboxylate | NIS, BF₃·Et₂O | Dichloromethane | Room Temp. | 4 h | 74 | [5] |

Experimental Protocols

General Protocol for C3-Iodination of 6-methyl-1H-indole

This protocol is a generalized procedure based on the iodocyclization of related aniline derivatives which yields 3-iodoindoles.[2]

Materials:

-

6-methyl-1H-indole

-

Iodine (I₂)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 6-methyl-1H-indole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Add a solution of iodine (1.1 mmol) in dichloromethane (5 mL) dropwise to the indole solution at room temperature with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes.

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution until the iodine color disappears.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford pure this compound.

Protocol for C5-Iodination of a 6-methyl-1H-indole Derivative

This protocol is adapted from the regioselective C5-iodination of methyl 6-methyl-1H-indole-3-carboxylate.[5]

Materials:

-

Methyl 6-methyl-1H-indole-3-carboxylate

-

N-Iodosuccinimide (NIS)

-

Boron trifluoride diethyl etherate (BF₃·Et₂O)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of methyl 6-methyl-1H-indole-3-carboxylate (0.5 mmol) in dichloromethane (3 mL) in a 10 mL round-bottom flask, add N-iodosuccinimide (0.5 mmol).

-

Add boron trifluoride diethyl etherate (1.0 mmol) to the mixture and stir at room temperature.

-

Monitor the reaction for 4 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the mixture with dichloromethane.

-

Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography on silica gel to yield methyl 5-iodo-6-methyl-1H-indole-3-carboxylate.[5]

Visualizations

Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the electrophilic iodination of 6-methyl-1H-indole at the C3 position.

References

The Rising Potential of 3-Iodo-6-methyl-1H-indole Derivatives in Biological Applications: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a vast array of biologically active compounds. Among its many derivatives, the 3-iodo-6-methyl-1H-indole core has emerged as a promising platform for the development of novel therapeutic agents. This technical guide provides an in-depth analysis of the current understanding of the biological activities of these derivatives, with a focus on their potential as anticancer, antimicrobial, and neuroprotective agents. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows to facilitate further research and development in this exciting area.

Anticancer Activity

Several studies have highlighted the potential of indole derivatives as anticancer agents, with various mechanisms of action, including the inhibition of key enzymes involved in cancer progression. While direct studies on this compound derivatives are emerging, research on structurally related indole compounds provides valuable insights into their potential cytotoxic activities. For instance, new indole-based tyrphostin derivatives have been shown to inhibit tumor cell proliferation at micromolar concentrations, with IC50 values lower than some clinically used kinase inhibitors like gefitinib and sorafenib[1]. The anticancer activity of these compounds is often attributed to the induction of apoptosis, the formation of reactive oxygen species (ROS), and anti-angiogenic properties[1].

Quantitative Data: Anticancer Activity of Indole Derivatives

| Compound Class | Cell Line | Activity Metric | Value | Reference |

| 3-Aryl-2-(pyrid-3-yl)acrylonitriles | HCT-116 (wildtype) | IC50 | < 1 µM | [1] |

| 3-Aryl-2-(pyrid-3-yl)acrylonitriles | HCT-116 (p53-knockout) | IC50 | < 1 µM | [1] |

| 3-Aryl-2-(pyrid-3-yl)acrylonitriles | MCF-7 | IC50 | < 1 µM | [1] |

| 3-Methyleneisoindolin-1-ones | MCF-7 | GI50 | < 10 µM | [2] |

| 3-methyl-2-phenyl-1H-indoles (31a) | HeLa | GI50 | 4.4 µmol/L | [3] |

| 3-methyl-2-phenyl-1H-indoles (31a) | A2780 | GI50 | 2.2 µmol/L | [3] |

| 3-methyl-2-phenyl-1H-indoles (31a) | MSTO-211H | GI50 | 2.4 µmol/L | [3] |

| 3-methyl-2-phenyl-1H-indoles (31b) | HeLa | GI50 | 4.0 µmol/L | [3] |

| 3-methyl-2-phenyl-1H-indoles (31b) | A2780 | GI50 | 2.0 µmol/L | [3] |

| 3-methyl-2-phenyl-1H-indoles (31b) | MSTO-211H | GI50 | 2.9 µmol/L | [3] |

| Indole-hydrazone derivatives (2f) | MCF-7 | % Inhibition (100µg/ml) | 61% | [4] |

| Indole-hydrazone derivatives (2j) | MCF-7 | % Inhibition (100µg/ml) | 68% | [4] |

Antimicrobial Activity

The indole nucleus is also a key feature in many compounds exhibiting antimicrobial properties. Studies on various indole derivatives have demonstrated their efficacy against a range of bacterial and fungal pathogens, including multidrug-resistant strains[5][6]. The mechanism of antimicrobial action can involve the disruption of the microbial cell membrane and the inhibition of essential enzymes[5]. For example, certain indole derivatives have shown potent activity against Staphylococcus aureus and Pseudomonas aeruginosa[7][8].

Quantitative Data: Antimicrobial Activity of Indole Derivatives

| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| tris(1H-indol-3-yl)methylium salts | Gram-positive bacteria | MIC | 0.13 - 1.0 | [5] |

| Indole-triazole derivative (3d) | Various bacteria & fungi | MIC | 3.125 - 50 | [6] |

| 3-(2-isocyano-6-methylbenzyl)-1H-indole | Serratia marcescens | Biofilm Inhibition (at 1.56 µg/mL) | 42% | [9] |

Neuroprotective Activity

Emerging research suggests that indole derivatives may also possess neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases[10][11]. The neuroprotective effects are often linked to their antioxidant and anti-inflammatory activities[11]. For instance, certain stobadine derivatives, which are structurally related to indoles, have been shown to reduce neuronal damage in models of hypoxia and head trauma[10]. Indole-3-carbinol (I3C) and its derivatives have demonstrated neuroprotective effects by modulating signaling pathways involved in oxidative stress and inflammation[11].

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

A common synthetic route to this compound derivatives involves the electrophilic iodination of a 6-methyl-1H-indole precursor. The general workflow for the synthesis and subsequent biological evaluation is outlined below.

Caption: General workflow for synthesis and screening of indole derivatives.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The synthesized indole derivatives are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations. The cells are then treated with these compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is then incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solution (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is calculated as a percentage of the untreated control cells.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the indole derivatives against various microbial strains is determined using the broth microdilution method.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Signaling Pathways

The anticancer activity of many indole derivatives is linked to their ability to inhibit protein kinases, which are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. A hypothetical signaling pathway illustrating the potential mechanism of action of a this compound derivative as a kinase inhibitor is presented below.

Caption: Hypothetical kinase inhibition signaling pathway.

Conclusion

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The existing body of research on related indole derivatives strongly suggests their potential in oncology, infectious diseases, and neuroprotection. The synthetic accessibility of this core structure, coupled with the ability to introduce diverse functionalities through modern cross-coupling reactions, provides a rich chemical space for exploration. Further investigation into the structure-activity relationships, mechanisms of action, and pharmacokinetic properties of this compound derivatives is warranted to unlock their full therapeutic potential. This technical guide serves as a foundational resource to stimulate and guide future research endeavors in this dynamic field.

References

- 1. Synthesis and Anticancer Evaluation of New Indole-Based Tyrphostin Derivatives and Their (p-Cymene)dichloridoruthenium(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Anti-Cancer Activity Evaluation of a 3-methyleneisoindolin- 1-One Library - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japsonline.com [japsonline.com]

- 5. Evaluation of New Antimicrobial Agents Based on tris(1H-Indol-3-yl)methylium Salts: Activity, Toxicity, Suppression of Experimental Sepsis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and antibacterial activity of 3-amino-6-iodo-2-methyl quinazolin 4-(3H)-one and 6-iodo-2-methyl-4H-benzo [D] [1, 3] oxazin-4-one [wjarr.com]

- 8. researchgate.net [researchgate.net]

- 9. Developing 3-(2-Isocyano-6-methylbenzyl)-1H-indole Derivatives to Enhance the Susceptibility of Serratia marcescens by Occluding Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Solubility of 3-iodo-6-methyl-1H-indole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility characteristics of 3-iodo-6-methyl-1H-indole, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of specific experimental solubility data for this compound in public literature, this guide focuses on predicting its solubility based on its physicochemical properties and the known behavior of related indole derivatives. Furthermore, it outlines a comprehensive experimental protocol for accurately determining its solubility in various organic solvents.

Introduction to this compound

This compound belongs to the indole family, a class of heterocyclic aromatic compounds that are integral to numerous biologically active molecules, both natural and synthetic. The indole nucleus is a common scaffold in pharmaceuticals, and its derivatives have shown a wide range of activities, making them crucial for drug discovery. The substituents on the indole ring—in this case, an iodine atom at the 3-position and a methyl group at the 6-position—significantly influence the molecule's physicochemical properties, including its solubility, which is a critical parameter for drug formulation and delivery.

Predicted Solubility Profile

The solubility of an organic compound is primarily governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent. The structure of this compound suggests a molecule with moderate polarity. The indole ring itself has a polar N-H group capable of hydrogen bonding, while the fused benzene ring and the methyl group are nonpolar. The iodine atom adds to the molecular weight and has some polarizability.

Based on these features, the following solubility profile in common organic solvents can be predicted:

-

High Solubility: Expected in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), which can effectively solvate the polar N-H group.

-

Good to Moderate Solubility: Likely in alcohols like methanol, ethanol, and isopropanol, where hydrogen bonding between the solvent and the indole's N-H group can occur. The presence of the nonpolar methyl and bulky iodo groups might slightly reduce solubility compared to unsubstituted indole.

-

Moderate to Low Solubility: Expected in chlorinated solvents like dichloromethane and chloroform. While these solvents are relatively polar, their ability to engage in hydrogen bonding is limited.

-

Low to Very Low Solubility: Expected in nonpolar solvents such as hexanes, toluene, and diethyl ether. The overall polarity of the this compound molecule is likely too high for significant interaction with these nonpolar solvents.

It is important to note that these are predictions. For drug development and research applications, precise, experimentally determined solubility data is essential.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents has not been published. Researchers requiring this information will need to perform experimental determinations. The following table is provided as a template for recording such experimental data.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Method of Determination |

| Dimethyl Sulfoxide (DMSO) | |||

| N,N-Dimethylformamide (DMF) | |||

| Methanol | |||

| Ethanol | |||

| Dichloromethane | |||

| Chloroform | |||

| Toluene | |||

| n-Hexane |

Experimental Protocol for Solubility Determination

The following is a standard protocol for determining the solubility of a solid organic compound like this compound in an organic solvent using the isothermal shake-flask method.

1. Materials and Equipment:

-

This compound (pure solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the shaker bath for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample solution from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

This guide provides a foundational understanding of the solubility of this compound and a practical framework for its experimental determination. Accurate solubility data is paramount for the successful advancement of this and similar compounds in the drug development pipeline.

The Advent and Evolution of Substituted 3-Iodoindoles: A Technical Guide

A comprehensive overview of the discovery, synthetic evolution, and biological significance of substituted 3-iodoindoles, tailored for researchers, scientists, and professionals in drug development.

The indole scaffold is a cornerstone in medicinal chemistry and natural product synthesis. Among its many derivatives, substituted 3-iodoindoles have emerged as pivotal intermediates and bioactive molecules. Their discovery and the subsequent development of synthetic methodologies have paved the way for novel therapeutic agents and powerful research tools. This technical guide provides an in-depth exploration of the history, synthesis, and application of this important class of compounds.

From Early Observations to Modern Synthesis: A Historical Perspective

The journey of 3-iodoindoles began with early explorations into the reactivity of the indole nucleus. While the exact first synthesis of 3-iodoindole is not definitively documented in a single seminal publication, its existence was the logical extension of early halogenation studies on the indole ring. It was well-established by the early 20th century that the C-3 position of indole is the most nucleophilic and thus the most susceptible to electrophilic attack.

Early methods for the direct iodination of indoles were often harsh and lacked the selectivity of modern techniques. These classical approaches typically involved the use of molecular iodine in the presence of an oxidizing agent or a base.

A significant leap in the synthesis of substituted 3-iodoindoles came with the advent of modern organometallic chemistry. The work of Professor Richard C. Larock and his research group in the early 2000s revolutionized the field. They developed a highly efficient, two-step process involving the Sonogashira cross-coupling of terminal alkynes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization of the resulting N,N-dialkyl-o-(1-alkynyl)anilines using molecular iodine.[1][2][3] This methodology provided a versatile and high-yielding route to a wide array of substituted 3-iodoindoles.

More recently, multi-component reactions have gained prominence, offering a streamlined approach to complex 3-iodoindoles in a single pot, further expanding the synthetic chemist's toolkit.[4]

Key Synthetic Methodologies: A Comparative Analysis

The synthesis of substituted 3-iodoindoles has evolved from classical direct iodination to sophisticated, multi-step catalytic processes. Below is a summary of the key methodologies with their respective advantages and limitations.

Classical Direct Iodination

These early methods relied on the direct electrophilic substitution at the C-3 position of the indole ring.

-

Iodine and an Oxidizing Agent (e.g., Mercuric Oxide): This approach utilizes molecular iodine in the presence of an oxidizing agent like mercuric oxide (HgO) to generate a more electrophilic iodine species. While effective, the use of toxic mercury salts is a significant drawback.

-

Iodine Monochloride (ICl): ICl is a more reactive iodinating agent than molecular iodine and can effectively iodinate indoles. However, it can sometimes lead to the formation of chlorinated byproducts.

Modern Synthetic Methods

The development of modern synthetic chemistry has led to milder, more selective, and higher-yielding methods for the synthesis of 3-iodoindoles.

-

Larock Indole Synthesis: This powerful two-step method involves a palladium/copper-catalyzed Sonogashira coupling followed by an electrophilic iodocyclization.[1][2][3] It allows for the introduction of a wide variety of substituents at the 1 and 2-positions of the indole ring.

-

N-Iodosuccinimide (NIS) in the Presence of a Catalyst: NIS has become a popular and easy-to-handle iodinating agent. Its reactivity can be tuned with various catalysts to achieve selective iodination.

-

Multi-component Reactions: These reactions combine three or more starting materials in a single pot to generate complex products, including substituted 3-iodoindoles, in a highly efficient manner.[4]

Quantitative Data Summary

The following tables provide a comparative overview of the reaction conditions and yields for different synthetic methods.

Table 1: Classical Methods for the Synthesis of 3-Iodoindole

| Method/Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| I2 / HgO | Dichloromethane | Room Temp. | Not Specified | Moderate | General Procedure |

| ICl / Celite® | Dichloromethane | 0 °C to Room Temp. | 1 - 24 h | 60-98 | [5] |

Table 2: Modern Methods for the Synthesis of Substituted 3-Iodoindoles

| Method/Reagents | Substrate | Product | Solvent | Yield (%) | Reference |

| Pd/Cu-catalyzed coupling & I2 cyclization | N,N-dimethyl-o-iodoaniline & Phenylacetylene | 3-iodo-1-methyl-2-phenylindole | CH2Cl2 | 92 (overall) | [1][2] |

| Four-component reaction | o-haloaniline, terminal alkyne, NIS, alkyl halide | Trisubstituted 3-iodoindole | DMSO | 11-69 | [4] |

Experimental Protocols

Classical Method: Iodination of Indole using Iodine Monochloride

This procedure is adapted from the work of Cabrera et al.[5]

Materials:

-

Indole

-

Iodine Monochloride (ICl)

-

Celite®

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous solution of Sodium Thiosulfate (Na2S2O3)

-

Saturated aqueous solution of Sodium Bicarbonate (NaHCO3)

-

Anhydrous Sodium Sulfate (Na2SO4)

Procedure:

-

A solution of indole (1.0 mmol) in CH2Cl2 (10 mL) is cooled to 0 °C in an ice bath.

-

Celite® (1.0 g) is added to the solution.

-

A solution of ICl (1.1 mmol) in CH2Cl2 (5 mL) is added dropwise to the stirred suspension over 15 minutes.

-

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.

-

The reaction is quenched by the addition of a saturated aqueous solution of Na2S2O3 (10 mL).

-

The mixture is filtered through a pad of Celite®, and the organic layer is separated.

-

The aqueous layer is extracted with CH2Cl2 (2 x 10 mL).

-

The combined organic layers are washed with a saturated aqueous solution of NaHCO3 (15 mL) and brine (15 mL), dried over anhydrous Na2SO4, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford 3-iodoindole.

Modern Method: Larock Synthesis of 3-Iodo-1-methyl-2-phenylindole

This protocol is based on the work of Yue, Yao, and Larock.[1][2][3]

Step 1: Sonogashira Coupling

-

To a solution of N,N-dimethyl-o-iodoaniline (1.0 mmol) and phenylacetylene (1.2 mmol) in triethylamine (5 mL) is added PdCl2(PPh3)2 (0.02 mmol) and CuI (0.04 mmol).

-

The reaction mixture is stirred at room temperature under an inert atmosphere for 4 hours.

-

The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield N,N-dimethyl-2-(phenylethynyl)aniline.

Step 2: Electrophilic Cyclization

-

To a solution of N,N-dimethyl-2-(phenylethynyl)aniline (1.0 mmol) in CH2Cl2 (10 mL) is added a solution of iodine (1.1 mmol) in CH2Cl2 (5 mL) dropwise at room temperature.

-

The reaction is stirred for 2 hours.

-

The reaction is quenched with a saturated aqueous solution of Na2S2O3.

-

The organic layer is separated, washed with brine, dried over Na2SO4, and concentrated.

-

The crude product is purified by column chromatography to afford 3-iodo-1-methyl-2-phenylindole.

Visualizing Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the workflows of key synthetic methodologies.

Caption: Workflow of the Larock Synthesis of Substituted 3-Iodoindoles.

Caption: Conceptual workflow of a four-component one-pot synthesis.

Biological Significance and Role in Signaling Pathways

Substituted indole derivatives are renowned for their wide range of biological activities, and 3-iodoindoles are no exception. They serve as crucial precursors for the synthesis of more complex, biologically active molecules. The carbon-iodine bond at the C-3 position is particularly useful for further functionalization via cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

A significant area of research for indole derivatives is in the field of oncology, particularly as inhibitors of protein kinases. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7][8][9] Numerous studies have demonstrated that indole-based compounds can effectively inhibit key kinases in this pathway, leading to anti-cancer effects.[6][7][8][9]

While much of the research has focused on the broader class of indole derivatives, substituted 3-iodoindoles represent a valuable starting point for the development of potent and selective PI3K inhibitors. The ability to readily modify the 3-position allows for the systematic exploration of structure-activity relationships (SAR) to optimize binding to the kinase active site. The synthesis of libraries of 3-substituted indoles, often starting from a 3-iodoindole precursor, is a common strategy in the discovery of novel kinase inhibitors.[10][11][12][13]

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by substituted indoles.

Conclusion

The field of substituted 3-iodoindoles has progressed remarkably from its early beginnings in classical electrophilic substitution chemistry to the sophisticated and highly versatile synthetic methods available today. These compounds are not only valuable synthetic intermediates but also hold significant promise as scaffolds for the development of novel therapeutic agents, particularly in the realm of kinase inhibition for cancer therapy. The continued exploration of new synthetic routes and the detailed investigation of their biological activities will undoubtedly lead to further exciting discoveries in the years to come.

References

- 1. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization [organic-chemistry.org]

- 4. Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of hydrazide-based pyridazino[4,5-b]indole scaffold as a new phosphoinositide 3-kinase (PI3K) inhibitor for breast cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. l-Aminoacyl-triazine Derivatives Are Isoform-Selective PI3Kβ Inhibitors That Target Nonconserved Asp862 of PI3Kβ - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis, Biological Evaluation and Modeling Studies of New Pyrido[3,4-b]indole Derivatives as Broad-Spectrum Potent Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, properties and biological evaluation of substituted furo[3,2-e] and pyrano[3,2-e]pyrido[4,3-b]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, synthesis and biological evaluation of novel 1,3,4,9-tetrahydropyrano[3,4-b]indoles as potential treatment of triple negative breast cancer by suppressing PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Sonogashira Coupling of 3-iodo-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Sonogashira coupling reaction of 3-iodo-6-methyl-1H-indole with various terminal alkynes. The Sonogashira coupling is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.[1] This reaction is widely employed in the synthesis of pharmaceuticals, natural products, organic materials, and nanomaterials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] In the context of drug discovery, the indole nucleus is a privileged scaffold present in numerous biologically active compounds, and the introduction of an alkynyl moiety at the 3-position via Sonogashira coupling offers a gateway to novel chemical entities with potential therapeutic applications.

General Reaction Scheme

The Sonogashira coupling of this compound with a terminal alkyne proceeds in the presence of a palladium catalyst, a copper(I) co-catalyst (in the classical protocol), and a base to yield the corresponding 3-alkynyl-6-methyl-1H-indole.

References

synthesis of 3-alkynyl-6-methyl-1H-indoles from 3-iodo-6-methyl-1H-indole

Application Note: Synthesis of 3-Alkynyl-6-methyl-1H-indoles

Introduction

The 3-alkynyl-1H-indole scaffold is a crucial pharmacophore found in numerous biologically active compounds and serves as a versatile building block in medicinal chemistry and materials science. This application note provides a detailed protocol for the synthesis of 3-alkynyl-6-methyl-1H-indoles via a Sonogashira cross-coupling reaction, starting from 3-iodo-6-methyl-1H-indole. The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, typically utilizing a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2][3] This protocol is intended for researchers, scientists, and professionals in drug development.

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound with a terminal alkyne is depicted below:

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for the synthesis of 3-alkynyl-6-methyl-1H-indoles. The following protocol is adapted from established procedures for the Sonogashira coupling of 3-iodoindoles.[4][5]

Materials and Equipment

-

Reagents:

-

This compound

-

Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

-

Copper(I) iodide (CuI)

-

Toluene (anhydrous)

-

Diisopropylamine or Triethylamine (anhydrous)

-

Nitrogen gas (high purity)

-

Dichloromethane (for workup)

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

-

Brine (saturated aqueous solution of NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

-

Equipment:

-

Two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Condenser

-

Nitrogen inlet/outlet (or Schlenk line)

-

Syringes and needles

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for TLC visualization

-

Glassware for column chromatography

-

General Procedure for Sonogashira Coupling

-

Reaction Setup:

-

To a dry two-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (0.09 mmol, 0.09 equiv), and copper(I) iodide (0.09 mmol, 0.09 equiv).

-

Seal the flask and stir the mixture under a gentle stream of nitrogen for 30 minutes to ensure an inert atmosphere.[4]

-

-

Solvent and Base Addition:

-

Using a syringe, add anhydrous toluene (6 mL per 1.0 mmol of the indole) and anhydrous diisopropylamine (3 mL per 1.0 mmol of the indole) to the flask.

-

Degas the resulting solution for an additional 15 minutes by bubbling nitrogen through it.[4]

-

-

Alkyne Addition:

-

In a separate flask, prepare a solution of the terminal alkyne (1.75 mmol, 1.75 equiv) in anhydrous toluene (6 mL per 1.0 mmol of the indole) and diisopropylamine (3 mL per 1.0 mmol of the indole).

-

Add this solution to the reaction mixture via syringe.

-

-

Reaction Monitoring:

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature and evaporate the solvent under reduced pressure.

-

Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-alkynyl-6-methyl-1H-indole.

-

Data Presentation

The following table summarizes typical reaction parameters for the Sonogashira coupling of 3-iodoindoles, which can be used as a starting point for the synthesis of 3-alkynyl-6-methyl-1H-indoles.

| Parameter | Value | Reference |

| This compound | 1.0 equiv | [4] |

| Terminal Alkyne | 1.2 - 1.75 equiv | [4][6][7] |

| PdCl₂(PPh₃)₂ | 2 - 9 mol % | [4][6][7] |

| CuI | 1 - 9 mol % | [4][6][7] |

| Base | Diisopropylamine or Triethylamine | [4][6][7] |

| Solvent | Toluene or Triethylamine | [4][6][7] |

| Temperature | Room Temperature to 50 °C | [4][6][7] |

| Reaction Time | 5 - 24 hours | [7] |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the synthesis of 3-alkynyl-6-methyl-1H-indoles.

Caption: Workflow for the synthesis of 3-alkynyl-6-methyl-1H-indoles.

Logical Relationship of Components

The diagram below outlines the relationship between the key components in the Sonogashira coupling reaction.

Caption: Relationship of components in the Sonogashira reaction.

Conclusion

The Sonogashira cross-coupling reaction is a robust and versatile method for the . The protocol described herein, adapted from established literature procedures, provides a reliable pathway to these valuable compounds. The reaction conditions can be optimized for different terminal alkynes to achieve high yields. This methodology is highly valuable for the generation of diverse indole derivatives for applications in drug discovery and materials science.

References

- 1. Sonogashira Coupling [organic-chemistry.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols: 3-iodo-6-methyl-1H-indole in Organic Electronics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indole derivatives are a promising class of organic materials for applications in electronics due to their electron-rich nature and versatile functionalization possibilities. The indole scaffold can be tailored to exhibit specific electronic properties, making it a valuable building block for organic semiconductors. 3-iodo-6-methyl-1H-indole, in particular, serves as a key intermediate for the synthesis of more complex, conjugated molecules suitable for use in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells (OSCs). The iodine atom at the 3-position provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Sonogashira, Suzuki, and Heck couplings, allowing for the straightforward introduction of various functional groups to extend the π-conjugation and tune the material's properties.[1][2]

This document provides detailed application notes and protocols for the use of this compound as a precursor for the synthesis of a novel hole-transporting material and its subsequent application in OFETs and OSCs.

Hypothetical Application: Synthesis of a D-A-D Type Hole-Transporting Material

Here, we propose the synthesis of a donor-acceptor-donor (D-A-D) type small molecule, (E)-2,5-bis(2-(6-methyl-1H-indol-3-yl)vinyl)thiophene (BMIVT) , using this compound as the starting material. This molecule is designed to have a planar structure and appropriate energy levels to function as a hole-transporting material in organic electronic devices.

Experimental Protocols

Protocol 1: Synthesis of (E)-2,5-bis(2-(6-methyl-1H-indol-3-yl)vinyl)thiophene (BMIVT)

This protocol describes a two-step synthesis of the target molecule BMIVT from this compound via a Heck coupling reaction.

Materials:

-

This compound

-

2,5-divinylthiophene

-

Palladium(II) acetate (Pd(OAc)₂)

-

Tri(o-tolyl)phosphine (P(o-tol)₃)

-

Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Standard glassware for organic synthesis

-

Argon or Nitrogen gas supply

-

Magnetic stirrer with heating plate

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried 100 mL round-bottom flask, add this compound (2.0 mmol, 1.0 eq), 2,5-divinylthiophene (1.0 mmol, 0.5 eq), Pd(OAc)₂ (0.05 mmol, 5 mol%), and P(o-tol)₃ (0.1 mmol, 10 mol%).

-

Purge the flask with argon or nitrogen for 15 minutes.

-

Add anhydrous DMF (20 mL) and triethylamine (4.0 mmol, 2.0 eq) via syringe.

-

Heat the reaction mixture to 100 °C and stir for 24 hours under an inert atmosphere.

-

After cooling to room temperature, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure BMIVT product.

Protocol 2: Fabrication of a Bottom-Gate, Top-Contact Organic Field-Effect Transistor (OFET)

This protocol details the fabrication of an OFET using the synthesized BMIVT as the active semiconductor layer.

Materials:

-

Synthesized BMIVT

-

Highly doped n-type silicon wafer with a 300 nm thermal oxide layer (SiO₂)

-

Gold (Au) evaporation source

-

Shadow mask for source and drain electrodes (e.g., channel length 50 µm, channel width 1000 µm)

-

Organic solvent for dissolving BMIVT (e.g., chloroform, chlorobenzene)

-

Spin coater

-

Thermal evaporator

-

Semiconductor parameter analyzer

Procedure:

-

Substrate Cleaning:

-

Cut the Si/SiO₂ wafer into appropriate sizes (e.g., 1.5 cm x 1.5 cm).

-

Ultrasonically clean the substrates in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.

-

Dry the substrates with a stream of nitrogen and bake at 120 °C for 10 minutes to remove any residual moisture.

-

-

Semiconductor Deposition:

-

Prepare a solution of BMIVT (e.g., 5 mg/mL) in a suitable organic solvent.

-

Spin-coat the BMIVT solution onto the cleaned SiO₂/Si substrate at 2000 rpm for 60 seconds.

-

Anneal the film at 80 °C for 30 minutes in a nitrogen-filled glovebox.

-

-

Electrode Deposition:

-

Place the substrate with the BMIVT film into a thermal evaporator.

-

Position the shadow mask for the source and drain electrodes on top of the semiconductor layer.

-

Evacuate the chamber to a pressure of <10⁻⁶ Torr.

-

Deposit a 50 nm thick layer of gold (Au) through the mask to define the source and drain electrodes.

-

-

Device Characterization:

-

Transfer the completed OFET device to a probe station connected to a semiconductor parameter analyzer.

-

Measure the output and transfer characteristics in a nitrogen atmosphere to determine the hole mobility, on/off ratio, and threshold voltage.

-

Protocol 3: Fabrication of a Bulk-Heterojunction Organic Solar Cell (OSC)

This protocol outlines the fabrication of a conventional architecture OSC using BMIVT as the donor material and PC₇₁BM as the acceptor.

Materials:

-

Synthesized BMIVT

-

Indium tin oxide (ITO)-coated glass substrates

-

Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution

-

Calcium (Ca) and Aluminum (Al) evaporation sources

-

Organic solvent for the active layer (e.g., chlorobenzene with a solvent additive like 1,8-diiodooctane)

-

Spin coater

-

Thermal evaporator

-

Solar simulator (AM 1.5G)

-

Source meter

Procedure:

-

Substrate Preparation:

-

Pattern the ITO-coated glass substrates using standard photolithography and etching techniques.

-

Clean the patterned substrates as described in Protocol 2.

-

-

Hole Transport Layer (HTL) Deposition:

-

Spin-coat a filtered PEDOT:PSS solution onto the ITO surface at 4000 rpm for 40 seconds.

-

Anneal the substrate at 150 °C for 15 minutes in air.

-

-

Active Layer Deposition:

-

Prepare a blend solution of BMIVT:PC₇₁BM (e.g., 1:1.2 weight ratio) in chlorobenzene with a small percentage of 1,8-diiodooctane.

-

Transfer the substrate to a nitrogen-filled glovebox.

-

Spin-coat the active layer blend solution onto the PEDOT:PSS layer at 1500 rpm for 60 seconds.

-

Anneal the film at 90 °C for 10 minutes.

-

-

Cathode Deposition:

-

Transfer the substrate to a thermal evaporator inside the glovebox.

-

Sequentially deposit 20 nm of Calcium (Ca) and 100 nm of Aluminum (Al) at a pressure of <10⁻⁶ Torr to form the cathode.

-

-

Device Characterization:

-

Encapsulate the device to prevent degradation from air and moisture.

-

Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the power conversion efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

-

Data Presentation

The following tables summarize hypothetical but expected performance data for devices fabricated using BMIVT, based on typical values for similar D-A-D small molecule semiconductors.

Table 1: Hypothetical OFET Performance of BMIVT

| Parameter | Value |

| Hole Mobility (µh) | 0.1 - 0.5 cm²/Vs |

| On/Off Ratio | > 10⁵ |

| Threshold Voltage (Vth) | -5 to -15 V |

Table 2: Hypothetical OSC Performance of BMIVT:PC₇₁BM

| Parameter | Value |

| Power Conversion Efficiency (PCE) | 4 - 6 % |

| Open-Circuit Voltage (Voc) | 0.85 - 0.95 V |

| Short-Circuit Current Density (Jsc) | 8 - 12 mA/cm² |

| Fill Factor (FF) | 0.60 - 0.70 |

Visualizations

Caption: Synthetic workflow for the preparation of BMIVT.

Caption: Experimental workflow for OFET fabrication.

Caption: Layered structure of the organic solar cell.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of 3-Iodoindoles by the Pd/Cu-Catalyzed Coupling of N,N-Dialkyl-2-iodoanilines and Terminal Acetylenes, Followed by Electrophilic Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The fabrication of small molecule organic light-emitting diode pixels by laser-induced forward transfer | Thin Films and Interfaces | PSI [psi.ch]

Application Notes and Protocols: Regioselective C3-Iodination of 6-Methylindole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the functionalization of the C3 position of 6-methylindole via iodination, a key transformation in the synthesis of various biologically active compounds and pharmaceutical intermediates. The following sections detail two common and effective methods for this regioselective iodination, utilizing N-Iodosuccinimide (NIS) and a combination of Iodine and Potassium Hydroxide.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, present in numerous natural products and synthetic drugs. Functionalization of the indole core is a critical step in the development of new therapeutic agents. Specifically, the introduction of an iodine atom at the C3 position of the indole ring provides a versatile handle for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the construction of complex molecular architectures. 6-methylindole is an important starting material, and its selective C3-iodination is a valuable tool for drug discovery and development.

Reaction Pathway: Electrophilic Aromatic Substitution

The C3 position of the indole ring is electron-rich and thus highly susceptible to electrophilic attack. The iodination of 6-methylindole at this position proceeds via an electrophilic aromatic substitution mechanism. An electrophilic iodine species, generated from the iodinating reagent, is attacked by the nucleophilic C3 position of the indole, leading to the formation of a sigma complex (arenium ion). Subsequent deprotonation restores the aromaticity of the indole ring, yielding the 3-iodo-6-methylindole product.

Caption: General mechanism for the C3-iodination of 6-methylindole.

Experimental Protocols

Two primary methods for the C3-iodination of 6-methylindole are presented below. Method A utilizes N-Iodosuccinimide (NIS), a mild and selective iodinating agent. Method B employs a combination of molecular iodine and a base, such as potassium hydroxide.

Method A: Iodination using N-Iodosuccinimide (NIS)

N-Iodosuccinimide is a convenient and easy-to-handle reagent for the regioselective iodination of indoles under mild conditions.[1]

Experimental Workflow:

Caption: Workflow for C3-iodination of 6-methylindole using NIS.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 6-methylindole (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile (MeCN) to a concentration of approximately 0.1-0.5 M.

-

Addition of NIS: To the stirred solution, add N-Iodosuccinimide (NIS) (1.0-1.2 eq) portion-wise at room temperature. The reaction is typically exothermic, and for larger scale reactions, cooling in an ice bath may be necessary.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is generally complete within 1-4 hours.

-

Work-up: Upon completion, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining iodine.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: After removing the solvent under reduced pressure, purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 3-iodo-6-methylindole.

Quantitative Data (Typical):

| Reagent/Parameter | Value |

| Yield | 85-95% |

| Regioselectivity | >98% (C3-iodination) |

| Reaction Time | 1-4 hours |

| Temperature | Room Temperature |

Method B: Iodination using Iodine and Potassium Hydroxide

This classical method involves the in-situ generation of an electrophilic iodine species from molecular iodine in the presence of a base.

Experimental Workflow:

Caption: Workflow for C3-iodination of 6-methylindole using I₂/KOH.

Detailed Protocol:

-

Reaction Setup: To a solution of 6-methylindole (1.0 eq) in N,N-dimethylformamide (DMF) in a round-bottom flask, add powdered potassium hydroxide (KOH) (1.1-1.5 eq) and stir the mixture at room temperature for 30 minutes.

-

Addition of Iodine: Prepare a solution of iodine (I₂) (1.1 eq) in DMF. Add this solution dropwise to the reaction mixture at 0 °C (ice bath).

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 2-6 hours).

-

Work-up: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

-

Extraction: Extract the product with ethyl acetate or diethyl ether. Wash the combined organic layers with water and brine, and then dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Concentrate the organic phase under reduced pressure and purify the residue by flash chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 3-iodo-6-methylindole.

Quantitative Data (Typical):

| Reagent/Parameter | Value |

| Yield | 70-85% |

| Regioselectivity | High for C3-iodination |

| Reaction Time | 2-6 hours |

| Temperature | 0 °C to Room Temperature |

Characterization of 3-Iodo-6-methylindole

The successful synthesis of 3-iodo-6-methylindole can be confirmed by standard analytical techniques.

| Analytical Data | Expected Observations |

| Appearance | Off-white to pale yellow solid |

| ¹H NMR (CDCl₃) | Signals corresponding to the indole protons, with a characteristic downfield shift of the H2 proton. The methyl group signal will be present around δ 2.4 ppm. |

| ¹³C NMR (CDCl₃) | A signal for the carbon bearing the iodine atom (C3) will appear at a characteristic upfield chemical shift (around 60-70 ppm) due to the heavy atom effect. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the mass of C₉H₈IN will be observed. |

Safety Precautions

-

All experiments should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

N-Iodosuccinimide and iodine are corrosive and toxic. Handle with care and avoid inhalation of dust or vapors.

-

Potassium hydroxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Organic solvents are flammable. Keep away from ignition sources.

Conclusion

The protocols described provide reliable and efficient methods for the regioselective C3-iodination of 6-methylindole. The choice of method may depend on the availability of reagents, scale of the reaction, and desired purity of the final product. The resulting 3-iodo-6-methylindole is a valuable intermediate for the synthesis of a wide range of functionalized indole derivatives for applications in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of 3-Aryl-6-methyl-1H-indoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 3-aryl-6-methyl-1H-indoles, a crucial scaffold in medicinal chemistry and materials science. The primary method detailed is the direct palladium-catalyzed C-3 arylation of 6-methyl-1H-indole, which offers a highly efficient and regioselective route to the target compounds. An alternative approach via the classic Fischer indole synthesis is also discussed. This guide includes step-by-step experimental procedures, a summary of reaction parameters in a tabular format for easy comparison, and a visual representation of the experimental workflow to aid in laboratory implementation.

Introduction

The indole nucleus is a prominent heterocyclic motif found in a vast array of biologically active compounds and functional materials. Specifically, 3-arylindoles are recognized as privileged structures in drug discovery, exhibiting a wide range of pharmacological activities. The presence of a methyl group at the 6-position can further modulate the biological and physical properties of these molecules. Therefore, robust and efficient synthetic methods for accessing 3-aryl-6-methyl-1H-indoles are of significant interest to the scientific community. This application note details a reliable palladium-catalyzed direct arylation method for their synthesis.

Primary Synthesis Route: Palladium-Catalyzed C-3 Arylation

The direct C-3 arylation of N-H free indoles has emerged as a powerful tool for the synthesis of 3-arylindoles, avoiding the need for pre-functionalization of the indole ring.[1][2] This method utilizes a palladium catalyst, often in the absence of a phosphine ligand, to directly couple the C-3 position of the indole with an aryl halide.[1][2]

Signaling Pathway and Logical Relationships of Palladium-Catalyzed C-3 Arylation

Caption: Catalytic cycle of the direct C-3 arylation of 6-methyl-1H-indole.

Experimental Protocol: Direct C-3 Arylation

This protocol is adapted from a general method for the direct palladium-catalyzed C-3 arylation of free (NH)-indoles.[2]

Materials:

-

6-methyl-1H-indole

-

Aryl bromide (e.g., bromobenzene, 4-bromoanisole, etc.)

-

Palladium(II) acetate (Pd(OAc)₂)

-

Potassium carbonate (K₂CO₃), finely powdered

-

Benzyl(tributyl)ammonium chloride

-

Toluene, anhydrous

-

Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add 6-methyl-1H-indole (1.0 mmol), the aryl bromide (1.2 mmol), potassium carbonate (2.0 mmol), benzyl(tributyl)ammonium chloride (0.2 mmol), and palladium(II) acetate (0.02 mmol).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add anhydrous toluene (5 mL) to the flask under the inert atmosphere.

-

Reaction: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL).

-

Filter the mixture through a pad of celite to remove insoluble salts.

-

Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-6-methyl-1H-indole.

Data Presentation: Reaction Parameters and Yields

| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Additive | Solvent | Time (h) | Yield (%) |

| 1 | Bromobenzene | 2 | K₂CO₃ | Benzyl(tributyl)ammonium chloride | Toluene | 24 | 70-85 |

| 2 | 4-Bromoanisole | 2 | K₂CO₃ | Benzyl(tributyl)ammonium chloride | Toluene | 24 | 65-80 |

| 3 | 4-Bromotoluene | 2 | K₂CO₃ | Benzyl(tributyl)ammonium chloride | Toluene | 24 | 70-88 |